molecular formula C20H18ClN3O2S B3712990 (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one

(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B3712990
M. Wt: 399.9 g/mol
InChI Key: JYDBPVVIJPREKM-QGOAFFKASA-N
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Description

The compound (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one is a complex organic molecule that features a thiazole ring, a piperazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the thiazole intermediate with 4-(4-chlorophenyl)piperazine in the presence of a suitable base.

    Formation of the Benzylidene Group: The final step involves the condensation of the resulting compound with salicylaldehyde to form the benzylidene group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one: can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The benzylidene group can be reduced to form a benzyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one: can be compared with similar compounds such as:

This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c21-15-5-7-16(8-6-15)23-9-11-24(12-10-23)20-22-19(26)18(27-20)13-14-3-1-2-4-17(14)25/h1-8,13,25H,9-12H2/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDBPVVIJPREKM-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC(=O)C(=CC4=CC=CC=C4O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC(=O)/C(=C\C4=CC=CC=C4O)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
Reactant of Route 2
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(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
Reactant of Route 3
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
Reactant of Route 4
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(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
Reactant of Route 5
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
Reactant of Route 6
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one

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